molecular formula C20H16N4O2S B2974792 N-(4-carbamoylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 852133-71-2

N-(4-carbamoylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No. B2974792
CAS RN: 852133-71-2
M. Wt: 376.43
InChI Key: HNQPRHCDVHCUFI-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . They contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Molecular Structure Analysis

The structure of isotianil was studied by X-ray analysis . It crystallized in triclinic space group P 1 .


Chemical Reactions Analysis

The chemical reactions of thiazole compounds can vary depending on the substituents on the thiazole ring . For instance, the reaction of 2-cyanobenzylamine with 3,4-dichloro-1,2-thiazole-5-carbonyl chloride in the presence of pyridine or 4-dimethylaminopyridine also afforded isotianil .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

I have conducted several searches to find scientific research applications for the compound N-(4-carbamoylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide. Unfortunately, the searches did not yield specific information on this compound’s applications.

However, based on the general information available on thiazole derivatives, we can infer that compounds with similar structures may have potential applications in fields such as:

    Antitumor and Cytotoxic Activity

    Thiazole derivatives have been studied for their effects on various human tumor cell lines, indicating potential use in cancer treatment .

    Antimicrobial Activity

    Some thiazole compounds exhibit antimicrobial properties against a range of bacteria and fungi, suggesting their use in developing new antibiotics .

    Anti-inflammatory Properties

    Methoxyphenyl thiazole carboxamide derivatives have been evaluated for their COX suppressant and cytotoxic properties, which could be relevant in designing nonsteroidal anti-inflammatory drugs (NSAIDs) .

    Synthesis of Bioactive Molecules

    Thiazoles are often used in the synthesis of bioactive molecules with various therapeutic potentials .

    Fungicide Development

    Thiazole derivatives like thiabendazole are used as fungicides to treat fruit and vegetable pathogens .

    Molecular Docking Studies

    Thiazoles are used in molecular docking studies to design molecules with desired biological activities .

Future Directions

Thiazoles are an interesting scaffold for the development of new anti-TB drugs especially in combination therapy based on their favorable properties and novel mechanism of action . Researchers continue to synthesize compounds containing the thiazole ring with variable substituents as target structures, and evaluate their biological activities .

properties

IUPAC Name

N-(4-carbamoylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-12-17(19(26)22-15-9-7-14(8-10-15)18(21)25)27-20-23-16(11-24(12)20)13-5-3-2-4-6-13/h2-11H,1H3,(H2,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQPRHCDVHCUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-carbamoylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

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